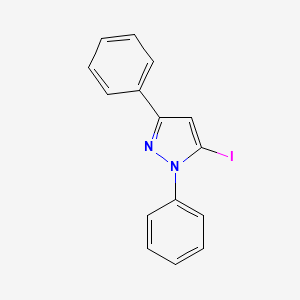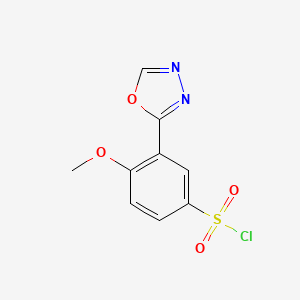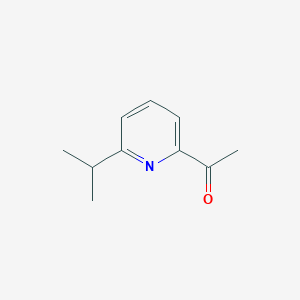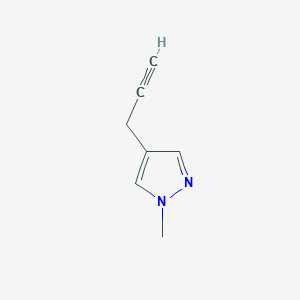![molecular formula C12H20N2 B12091143 4-{2-[Methyl(propyl)amino]ethyl}aniline](/img/structure/B12091143.png)
4-{2-[Methyl(propyl)amino]ethyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[Methyl(propyl)amino]ethyl}aniline is an organic compound that belongs to the class of amines. It contains both aromatic and aliphatic amine groups, making it a versatile molecule in various chemical reactions and applications. The compound’s structure includes a benzene ring substituted with an amino group and a side chain containing a secondary amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[Methyl(propyl)amino]ethyl}aniline typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The Friedel-Crafts acylation introduces the propyl group to the benzene ring, and the Clemmensen reduction converts the acyl group to an alkane .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques, ensuring high yield and purity. The process may include catalytic hydrogenation and other reduction methods to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{2-[Methyl(propyl)amino]ethyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for halogenation and nitration reactions.
Major Products
The major products formed from these reactions include various substituted anilines, nitro compounds, and halogenated derivatives.
Scientific Research Applications
4-{2-[Methyl(propyl)amino]ethyl}aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{2-[Methyl(propyl)amino]ethyl}aniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N,N-Dimethylaniline: An aniline derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
4-{2-[Methyl(propyl)amino]ethyl}aniline is unique due to its combination of aromatic and aliphatic amine groups, which allows it to participate in a broader range of chemical reactions and applications compared to simpler aniline derivatives .
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-[2-[methyl(propyl)amino]ethyl]aniline |
InChI |
InChI=1S/C12H20N2/c1-3-9-14(2)10-8-11-4-6-12(13)7-5-11/h4-7H,3,8-10,13H2,1-2H3 |
InChI Key |
IZEWFBRQIQJARD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)CCC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Boronic acid, B-[2-bromo-6-(4-thiazolyl)-4-pyridinyl]-](/img/structure/B12091066.png)

![tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12091088.png)

![Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12091096.png)
![2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine](/img/structure/B12091100.png)

![[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate](/img/structure/B12091116.png)






